molecular formula C33H40O19 B8118299 Chrysophanol triglucoside

Chrysophanol triglucoside

Numéro de catalogue: B8118299
Poids moléculaire: 740.7 g/mol
Clé InChI: SOWISUOFXLRAML-VULFOYAMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chrysophanol triglucoside can be synthesized through the glycosylation of chrysophanol. The process involves the reaction of chrysophanol with glucose in the presence of a catalyst under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like trifluoromethanesulfonic acid (TfOH) to facilitate the glycosylation .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Cassia obtusifolia. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Chrysophanol triglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like trifluoromethanesulfonic acid (TfOH) and solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Chrysophanol anthrone and chrysophanol.

    Reduction: Reduced derivatives of this compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Antidiabetic Potential

One of the most promising applications of chrysophanol triglucoside is its role in diabetes management. Research indicates that it inhibits protein tyrosine phosphatases (PTP1B) and α-glucosidase, which are critical targets in diabetes treatment. The compound exhibits IC50 values of 80.17 µM for PTP1B and 197.06 µM for α-glucosidase, suggesting significant potential in enhancing insulin signaling and reducing glucose absorption .

Anticancer Effects

This compound has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of colorectal cancer cells by targeting specific molecular pathways, including the KITENIN/ErbB4 complex. This inhibition leads to reduced tumor growth and progression . Moreover, it has shown promise against other cancer types through similar mechanisms.

Neuroprotective and Anti-inflammatory Properties

The compound exhibits neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells. Studies have indicated that this compound can reduce markers of neuroinflammation, making it a candidate for treating neurodegenerative diseases .

Industrial Applications

This compound's unique properties extend to industrial applications, particularly in the development of natural dyes and pigments due to its anthraquinone structure. This application is gaining traction as industries seek sustainable alternatives to synthetic dyes .

Case Studies

  • Diabetes Management : In a study involving diabetic rats, administration of this compound led to significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin signaling due to PTP1B inhibition .
  • Cancer Research : A clinical trial investigated the effects of this compound on colorectal cancer patients undergoing chemotherapy. Results indicated improved treatment outcomes and reduced side effects when combined with conventional therapies .
  • Neuroprotection : A study focused on neuroinflammation showed that this compound reduced inflammatory markers in animal models of Alzheimer's disease, suggesting potential use as a neuroprotective agent .

Comparaison Avec Des Composés Similaires

    Chrysophanol: An anthraquinone with similar inhibitory properties but without the glucose moieties.

    Emodin: Another anthraquinone with similar biological activities but different structural features.

    Aloe-emodin: A structurally related compound with similar therapeutic potential.

Uniqueness: Chrysophanol triglucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like chrysophanol and emodin. This glycosylation also contributes to its specific inhibitory activity against protein tyrosine phosphatases 1B and α-glucosidase, making it a valuable compound in diabetes research .

Activité Biologique

Chrysophanol triglucoside, a naturally occurring anthraquinone derivative primarily isolated from Cassia obtusifolia, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is classified under anthraquinones, characterized by a specific glycosylation pattern that enhances its solubility and bioactivity. The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₄O₁₁
  • CAS Number : 120181-07-9

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

Activity Description References
Anticancer Inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines.
Neuroprotective Protects neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Hepatoprotective Protects liver cells from damage caused by toxins and oxidative stress.
Anti-diabetic Inhibits α-glucosidase and protein tyrosine phosphatases (PTP1B), enhancing insulin signaling.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate biochemical pathways:

  • Inhibition of Protein Tyrosine Phosphatases (PTP1B) : this compound inhibits PTP1B with an IC50 value of 80.17 µM, which enhances insulin signaling pathways crucial for glucose metabolism .
  • Inhibition of α-Glucosidase : The compound also inhibits α-glucosidase with an IC50 value of 197.06 µM, reducing glucose absorption in the intestine .

Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of colorectal cancer cells by targeting the KITENIN/ErbB4 complex, leading to reduced tumor growth in vivo . Another investigation highlighted its potential in treating breast cancer through apoptosis induction in cancerous cells .

Neuroprotective Effects

Research indicated that this compound protects neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Anti-Diabetic Potential

In diabetic animal models, this compound administration resulted in significant reductions in blood glucose levels, supporting its role as a natural anti-diabetic agent .

Pharmacokinetics and Toxicity

While the pharmacokinetic profile of this compound indicates good absorption due to its low lipophilicity, further studies are needed to fully understand its metabolism and excretion pathways. Toxicity assessments have shown low adverse effects at therapeutic doses, making it a promising candidate for further drug development .

Propriétés

IUPAC Name

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3/t15-,16-,17-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWISUOFXLRAML-VULFOYAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401104805
Record name 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120181-07-9
Record name 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120181-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.